molecular formula C6H10FN B3222314 (1R,5S,6R)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane CAS No. 1212822-78-0

(1R,5S,6R)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane

Cat. No.: B3222314
CAS No.: 1212822-78-0
M. Wt: 115.15
InChI Key: IMMWJRVCHSZLCT-GOHHTPAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5S,6R)-6-(fluoromethyl)-3-azabicyclo[310]hexane is a bicyclic compound featuring a fluoromethyl group and an azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,6R)-6-(fluoromethyl)-3-azabicyclo[31One common method involves the use of fluoroiodomethane as a fluoromethylating agent, which can be activated via halogen atom transfer under visible light conditions . This process is often facilitated by tris(trimethylsilyl)silane, which acts as both a hydrogen and halogen atom transfer reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluoromethylation reactions using commercially available fluoroiodomethane and appropriate catalysts to ensure high yield and purity. The process conditions are optimized to maintain the stereochemistry of the product.

Chemical Reactions Analysis

Types of Reactions

(1R,5S,6R)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:

    Oxidation: The fluoromethyl group can be oxidized to form corresponding alcohols or acids.

    Reduction: The azabicyclo structure can be reduced under specific conditions to yield different amine derivatives.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include fluorinated alcohols, amines, and various substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, (1R,5S,6R)-6-(fluoromethyl)-3-azabicyclo[310]hexane is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the effects of fluorine substitution on biological activity. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, (1R,5S,6R)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane is explored for its potential as a pharmacophore in drug design. The presence of the fluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (1R,5S,6R)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The fluoromethyl group can form strong interactions with various biological macromolecules, influencing their function and activity. The azabicyclo structure can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,5S,6R)-6-(chloromethyl)-3-azabicyclo[3.1.0]hexane
  • (1R,5S,6R)-6-(bromomethyl)-3-azabicyclo[3.1.0]hexane
  • (1R,5S,6R)-6-(iodomethyl)-3-azabicyclo[3.1.0]hexane

Uniqueness

Compared to its halogenated analogs, (1R,5S,6R)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN/c7-1-4-5-2-8-3-6(4)5/h4-6,8H,1-3H2/t4?,5-,6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMWJRVCHSZLCT-GOHHTPAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2CF)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2CF)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,5S,6R)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane
Reactant of Route 2
(1R,5S,6R)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane
Reactant of Route 3
(1R,5S,6R)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane
Reactant of Route 4
(1R,5S,6R)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane
Reactant of Route 5
(1R,5S,6R)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane
Reactant of Route 6
(1R,5S,6R)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane

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